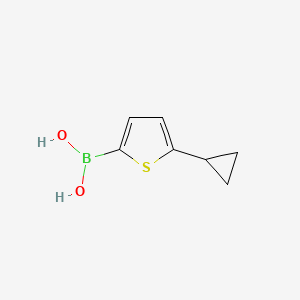![molecular formula C5H7BF2N2O2 B13466677 [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a difluoroethyl group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it valuable for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides or vinyl halides . The reaction conditions often involve the use of a palladium catalyst and a suitable base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of air-stable boronates and efficient purification techniques, such as chromatographic methods, are crucial for large-scale production .
化学反应分析
Types of Reactions: [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The difluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) and potassium phenoxide (KOPh) for facilitating transmetalation.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products Formed:
Carbon-Carbon Coupled Products: Formed via Suzuki–Miyaura coupling.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Building Blocks: Serves as a versatile building block for the synthesis of various organic compounds.
Biology and Medicine:
Drug Development:
Biological Labeling: Used in the labeling of biomolecules for research purposes.
Industry:
Material Science: Applications in the development of advanced materials and polymers.
Sensing Technologies: Utilized in the design of sensors for detecting various analytes.
作用机制
The mechanism of action of [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid primarily involves its ability to form reversible covalent complexes with various molecules. The boronic acid group acts as a Lewis acid, forming complexes with diols, amino acids, and other Lewis bases . This property is exploited in various applications, including sensing and molecular recognition.
相似化合物的比较
Phenylboronic Acid: Another boronic acid derivative used in similar applications.
Vinylboronic Acid: Used in cross-coupling reactions and polymer synthesis.
Arylboronic Acids: Commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness:
属性
分子式 |
C5H7BF2N2O2 |
|---|---|
分子量 |
175.93 g/mol |
IUPAC 名称 |
[1-(2,2-difluoroethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H7BF2N2O2/c7-5(8)3-10-2-4(1-9-10)6(11)12/h1-2,5,11-12H,3H2 |
InChI 键 |
JEQJXHMPYVDMBI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)CC(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
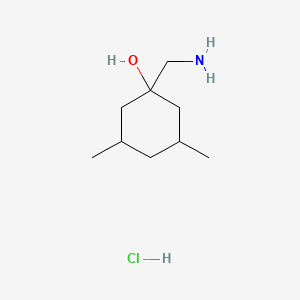
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)
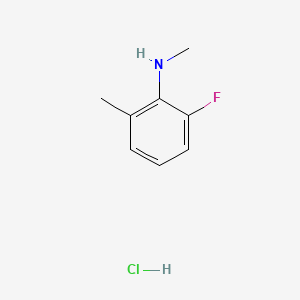

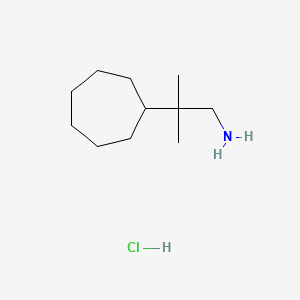
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
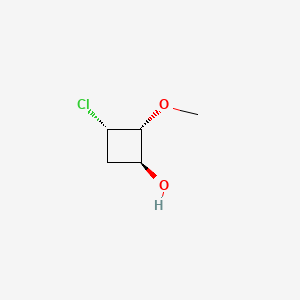
![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

